TAAR1 Inhibitory Activity
The derivative N-(3-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide, which incorporates the core scaffold of the target compound, demonstrates measurable inhibition of Trace Amine-Associated Receptor 1 (TAAR1). In a standardized assay, this derivative exhibited an IC₅₀ of 3790 nM and a Ki of 20000 nM against TAAR1 . This contrasts with the reference TAAR1 inhibitor EPPTB, which shows an IC₅₀ of 7490 nM and a Ki of 5000 nM in the same assay system .
| Evidence Dimension | TAAR1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3790 nM (for derivative N-(3-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide) |
| Comparator Or Baseline | EPPTB: 7490 nM |
| Quantified Difference | Approximately 2-fold more potent (lower IC₅₀) |
| Conditions | TAAR1 in vitro biochemical assay; data compiled by AAT Bioquest |
Why This Matters
The presence of the 4-methylpiperidinyl-nitrobenzamide scaffold confers a distinct TAAR1 inhibitory profile relative to structurally divergent inhibitors, offering a validated starting point for GPCR-focused chemical biology.
